N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide
Description
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a tetrahydropyran (oxane) ring substituted with two methoxy groups at the 4- and 4-positions and an acrylamide moiety attached to the nitrogen atom. The dimethoxy groups on the oxane ring enhance solubility in polar solvents, while the acrylamide group provides reactivity for conjugation or polymerization.
Properties
IUPAC Name |
N-(4,4-dimethoxyoxan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-9(12)11-8-7-15-6-5-10(8,13-2)14-3/h4,8H,1,5-7H2,2-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNDNQXAYHGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NC(=O)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide typically involves the reaction of 4,4-dimethoxyoxan-3-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide with acrylamide derivatives and related heterocyclic compounds from the provided evidence.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects on Bioactivity: Compounds with phenolic hydroxyl groups (e.g., dihydroxyphenyl in ) exhibit significant anti-inflammatory activity, likely due to hydrogen bonding and antioxidant properties. In contrast, this compound lacks hydroxyl groups, which may limit its direct interaction with inflammatory targets.
- Heterocyclic vs. Aromatic Systems: The oxane ring in the target compound provides conformational rigidity compared to flexible alkyl chains in compounds like . However, boronate esters (as in ) are more reactive in Suzuki-Miyaura couplings, highlighting divergent applications.
- Solubility and Reactivity: The dimethoxy groups in the target compound improve solubility in organic solvents, whereas methoxyethyl or phenolic groups in enhance aqueous solubility and bioavailability.
Research Findings and Limitations
- Structural analogs of this compound could be modified with hydroxyl groups to mimic this activity.
- Gaps in Data: No direct pharmacological data exist for this compound in the provided evidence. Future studies should evaluate its cytotoxicity, solubility in physiological media, and reactivity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
